molecular formula C20H19ClN2S2 B11107216 3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11107216
M. Wt: 387.0 g/mol
InChI Key: FIJCXGPHMWCKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine: is a complex organic compound with a unique structure that combines a chlorinated aromatic ring with a dithioloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylaniline and 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated analogs.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine: can be compared with other dithioloquinoline derivatives and chlorinated aromatic amines.

Uniqueness

  • The unique combination of a chlorinated aromatic ring and a dithioloquinoline moiety sets this compound apart from others. Its specific structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H19ClN2S2

Molecular Weight

387.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19ClN2S2/c1-11-7-5-8-13-16-18(20(3,4)23-17(11)13)24-25-19(16)22-15-10-6-9-14(21)12(15)2/h5-10,23H,1-4H3

InChI Key

FIJCXGPHMWCKSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C(=CC=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.